N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE
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Overview
Description
N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE is a complex organic compound known for its unique structural properties It is characterized by the presence of a pyrrolidinone ring, a phenyl group, and a tricyclo decane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidinone ring through a cyclization reaction. This is followed by the introduction of the phenyl group via a Friedel-Crafts acylation. The final step involves the attachment of the tricyclo decane moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid
- 4-phenyl-2-pyrrolidinone
- N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Uniqueness
N-(ADAMANTAN-1-YL)-2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its tricyclo decane moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H28N2O2 |
---|---|
Molecular Weight |
352.5g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C22H28N2O2/c25-20(23-22-10-15-6-16(11-22)8-17(7-15)12-22)14-24-13-19(9-21(24)26)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2,(H,23,25) |
InChI Key |
XDQJJNMHGMKEDR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4CC(CC4=O)C5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4CC(CC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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